5-Acetamino-4-hydroxy-2-(4-nitro-phenoxy)-6-(1,2,3-trihydroxy-propyl)-tetrahydro-pyran-2-carboxylic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Acetamino-4-hydroxy-2-(4-nitro-phenoxy)-6-(1,2,3-trihydroxy-propyl)-tetrahydro-pyran-2-carboxylic Acid Methyl Ester” is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features multiple functional groups, including acetamino, hydroxy, nitro, phenoxy, and carboxylic acid ester groups, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-Acetamino-4-hydroxy-2-(4-nitro-phenoxy)-6-(1,2,3-trihydroxy-propyl)-tetrahydro-pyran-2-carboxylic Acid Methyl Ester” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the tetrahydro-pyran ring: This can be achieved through the cyclization of a suitable precursor, such as a dihydroxy ketone, under acidic conditions.
Introduction of the nitro-phenoxy group: This step may involve the nucleophilic substitution of a halogenated phenol with a nitro group.
Acetylation and hydroxylation:
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from hydroxy groups.
Reduction: Formation of amino derivatives from the nitro group.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery due to its multiple functional groups.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications.
Comparison with Similar Compounds
Similar Compounds
5-Acetamino-4-hydroxy-2-(4-nitro-phenoxy)-tetrahydro-pyran-2-carboxylic Acid Methyl Ester: Lacks the 1,2,3-trihydroxy-propyl group.
5-Acetamino-4-hydroxy-2-(4-amino-phenoxy)-6-(1,2,3-trihydroxy-propyl)-tetrahydro-pyran-2-carboxylic Acid Methyl Ester: Has an amino group instead of a nitro group.
Uniqueness
The unique combination of functional groups in “5-Acetamino-4-hydroxy-2-(4-nitro-phenoxy)-6-(1,2,3-trihydroxy-propyl)-tetrahydro-pyran-2-carboxylic Acid Methyl Ester” provides it with distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O11/c1-9(22)19-14-12(23)7-18(17(26)29-2,31-16(14)15(25)13(24)8-21)30-11-5-3-10(4-6-11)20(27)28/h3-6,12-16,21,23-25H,7-8H2,1-2H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSBWQNHBHAHAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OC2=CC=C(C=C2)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.